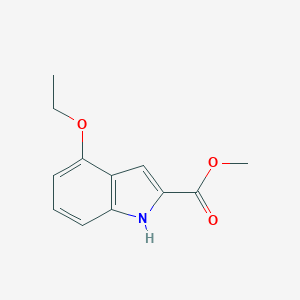

methyl 4-ethoxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 4-ethoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 4-ethoxy-1H-indole-2-carboxylate has several notable applications across various scientific fields:

1. Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various human cancer cell lines. It may induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated antibacterial effects superior to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values reported as low as 0.004 mg/mL against Escherichia coli and Enterobacter cloacae .

2. Biological Research

- Mechanism of Action : The indole structure allows for π-π interactions and hydrogen bonding, enhancing binding affinity to specific receptors or enzymes involved in critical biochemical pathways. This characteristic makes it a valuable candidate for further exploration in drug design .

- Potential Therapeutic Uses : Investigations into its anti-inflammatory and analgesic properties are ongoing, highlighting its potential as a therapeutic agent in various medical conditions .

3. Industrial Applications

- This compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity profiles.

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial activity of several indole derivatives, including this compound. Results indicated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .

Evaluation of Anticancer Potential

In vitro studies focusing on the anticancer properties revealed that this compound inhibited the proliferation of human cancer cell lines. The compound's ability to induce apoptosis through mitochondrial pathways suggests its potential as a therapeutic agent in cancer treatment .

Wirkmechanismus

The mechanism of action of methyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme activity, and gene expression . The specific pathways and targets depend on the particular biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against various RNA and DNA viruses.

N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 4-ethoxy-1H-indole-2-carboxylate (MEIC) is a member of the indole family, characterized by its unique structure that includes an ethoxy group at the 4-position and a carboxylate group at the 2-position of the indole ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of MEIC, summarizing key findings from various studies and presenting relevant data in tabular form.

Structural Characteristics

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- Functional Groups : Ethoxy (-OCH2CH3) and methoxycarbonyl (-COOCH3)

Comparative Structures

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-methoxy-1H-indole-2-carboxylate | Similar structure with a methoxy instead of ethoxy | Different biological activity profiles |

| Ethyl 1H-indole-2-carboxylate | Lacks ethoxy substitution | More straightforward synthesis methods |

| Methyl 5-methoxyindole | Contains a methoxy group at position 5 | Different reactivity due to substitution position |

Antiviral Activity

Research indicates that MEIC may serve as a lead compound for drug development targeting viral infections. Its structural similarity to other indole derivatives suggests potential antiviral mechanisms, although specific pathways remain to be elucidated.

Anticancer Properties

Indole derivatives, including MEIC, have been studied for their anticancer effects. The compound's ability to influence cell growth and apoptosis pathways has been noted, with some studies indicating that it may inhibit tumor cell proliferation . Further investigations are necessary to clarify its mechanisms of action in cancer therapy.

Antimicrobial Activity

MEIC has demonstrated significant antimicrobial properties against various bacterial strains. In comparative studies, it was found to exhibit antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for MEIC were reported as follows:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus with MIC values around 0.015 mg/mL.

- Gram-negative bacteria : Active against Escherichia coli and Enterobacter cloacae, with MIC values as low as 0.004 mg/mL .

The mechanism by which MEIC exerts its biological effects involves interaction with various molecular targets within cells. The indole structure allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to specific receptors or enzymes involved in critical biochemical pathways .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including MEIC. The results indicated that MEIC exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in terms of efficacy. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .

Evaluation of Anticancer Potential

In another study focusing on the anticancer properties of MEIC, it was observed that the compound inhibited the proliferation of human cancer cell lines in vitro. The results suggested that MEIC could induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .

Eigenschaften

IUPAC Name |

methyl 4-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUFWQWKXLZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.